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cGAMP (diammonium) -

cGAMP (diammonium)

Catalog Number: EVT-8342406
CAS Number:
Molecular Formula: C20H30N12O13P2
Molecular Weight: 708.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic guanosine monophosphate-adenosine monophosphate (diammonium), commonly referred to as cGAMP (diammonium), is a cyclic dinucleotide that plays a crucial role as an endogenous second messenger in metazoans. It is primarily involved in the immune response, particularly in triggering the production of interferons when cytosolic DNA is detected. This signaling pathway is mediated through the activation of the stimulator of interferon genes (STING), which subsequently initiates a cascade leading to the production of type I interferons and other immune mediators .

Source and Classification

cGAMP is synthesized from adenosine triphosphate and guanosine triphosphate through the cyclodimerization process catalyzed by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) upon recognition of cytosolic DNA. This compound belongs to the class of cyclic dinucleotides, which are known for their roles in various cellular signaling pathways across both bacterial and mammalian cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of cGAMP can be achieved through several methods, primarily focusing on enzymatic and microbial approaches:

  1. Enzymatic Synthesis: The traditional method involves using cGAS to catalyze the conversion of ATP and GTP into cGAMP. This method, while effective, can be costly due to the expense of nucleotide precursors and the labor-intensive purification processes required for isolating the product.
  2. Microbial Production: Recent advancements have introduced microbial-based methods for synthesizing cGAMP. In this approach, genetically engineered Escherichia coli strains overexpress dinucleotide cyclases and other related proteins to produce high yields of cGAMP. The purification process typically involves affinity chromatography followed by reverse-phase liquid chromatography, resulting in high purity diammonium salts of cGAMP .
Molecular Structure Analysis

Structure and Data

The molecular structure of cGAMP consists of a cyclic backbone formed by two nucleotides: guanosine and adenosine. The cyclic structure includes phosphodiester bonds linking the 3' hydroxyl group of one nucleotide to the 5' phosphate group of another, forming a unique cyclic arrangement.

  • Molecular Formula: C₁₁H₁₄N₄O₈P₂
  • Molecular Weight: 407.18 g/mol
  • Structural Features:
    • Cyclic structure with two phosphate groups
    • Contains two nitrogenous bases (adenine and guanine)
Chemical Reactions Analysis

Reactions and Technical Details

cGAMP participates in various biochemical reactions, primarily related to its role in immune signaling:

  1. Activation of STING: Upon binding to STING, cGAMP induces a conformational change that activates downstream signaling pathways, leading to the activation of transcription factors such as IRF3 (interferon regulatory factor 3) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells).
  2. Hydrolysis Reactions: cGAMP can also undergo hydrolysis, which can lead to degradation products that may have distinct biological activities or regulatory functions within cells.
Mechanism of Action

Process and Data

The mechanism by which cGAMP exerts its effects involves several key steps:

  1. Detection of Cytosolic DNA: When cytosolic DNA is detected by cGAS, it catalyzes the synthesis of cGAMP from ATP and GTP.
  2. STING Activation: The generated cGAMP binds to STING located on the endoplasmic reticulum membrane, promoting its dimerization and translocation to peroxisomes.
  3. Signal Transduction: This translocation activates TBK1 (TANK-binding kinase 1), which phosphorylates IRF3, leading to its dimerization and subsequent translocation into the nucleus where it induces the expression of type I interferons .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White powder
  • Solubility: Soluble in water
  • Storage Conditions: Should be stored at -20°C in a sealed container away from moisture.
  • Stability: Generally stable under recommended storage conditions but sensitive to hydrolysis when dissolved in water.
Applications

Scientific Uses

cGAMP has been extensively studied for its applications in immunology:

  1. Vaccine Development: Due to its ability to activate immune responses, cGAMP is being explored as an adjuvant in vaccine formulations.
  2. Cancer Therapy: Its role in enhancing antitumor immunity makes it a candidate for cancer immunotherapy strategies.
  3. Research Tool: Scientists utilize cGAMP in various experimental setups to understand innate immune responses better and develop therapeutic interventions against infections and diseases characterized by immune dysregulation .
cGAS-STING Pathway: Molecular Mechanisms of cGAMP Signaling

Enzymatic Synthesis of cGAMP: cGAS Activation Dynamics and Catalytic Regulation

Cyclic GMP-AMP (cGAMP) is synthesized by cytosolic DNA sensor cGAS (cyclic GMP-AMP synthase), which undergoes a disorder-to-order transition upon binding double-stranded DNA (dsDNA). cGAS recognizes dsDNA independent of sequence but is exquisitely sensitive to DNA length:

  • Minimum DNA length: 18 bp for initial binding, but ≥40 bp dsDNA enables stable "ladder-network" formation, enhancing catalytic efficiency through multivalent interactions [2] [6].
  • Catalytic mechanism: DNA binding triggers cGAS dimerization, reconfiguring its nucleotidyltransferase domain into a rigid catalytic "lock." This creates two substrate pockets: Site-1 binds ATP, and Site-2 binds GTP. A "web-like network" of protein-NTP interactions ensures stepwise synthesis:
  • ATP and GTP are aligned for 2′–5′ linkage (GpA intermediate formation)
  • Conformational shift rotates the adenosine moiety by ~30°, enabling 3′–5′ linkage to form 2′3′-cGAMP [2] [10].
  • Metal dependence: One divalent metal (Mg²⁺ or Mn²⁺) suffices for initial substrate binding, but catalytic efficiency is 100-fold higher with Mn²⁺ due to optimized coordination of the transition state [2].
  • Regulatory checkpoints:
  • Phosphorylation (e.g., Akt at Ser²⁹¹ in mice) suppresses cGAS activity [6].
  • Glutamylation and ubiquitination modulate basal-state inhibition and DNA-responsive activation [6].

Table 1: Key Catalytic Features of cGAS

FeatureDetailFunctional Impact
DNA Length Specificity≥40 bp for optimal activityStabilizes cGAS dimers; liquid-phase condensation
Linkage Specificity2′–5′ followed by 3′–5′ linkageGenerates 2′3′-cGAMP (noncanonical isomer)
Metal PreferenceMn²⁺ > Mg²⁺ (100-fold efficiency difference)Enhances catalytic turnover rate
Species VariationMouse cGAS: stricter NTP selectivity vs. humanImpacts pathogen sensing specificity

Structural Basis of cGAMP-STING Interaction: Conformational Changes and Signal Transduction

STING (Stimulator of Interferon Genes), an endoplasmic reticulum (ER)-resident transmembrane protein, acts as the direct receptor for cGAMP:

  • Ligand binding: 2′3′-cGAMP inserts into a V-shaped binding pocket in STING's cytosolic domain, inducing a 180° rotation of the ligand-binding domain relative to the transmembrane domain. This "lid-closure" conformation encapsulates cGAMP and exposes polymerization interfaces [4] [7].
  • Oligomerization: Ligand-bound STING dimers polymerize side-by-side via interfaces involving Gln²⁷³/Ala²⁷⁷ (human). This oligomerization is essential for ER exit and downstream signaling [4] [10].
  • Post-translational modifications: Palmitoylation at Cys⁹¹ promotes STING clustering at the Golgi, facilitating TBK1 recruitment. Inhibition blocks IRF3 activation but not trafficking [4] [7].
  • Downstream recruitment: Polymerized STING recruits TBK1, which phosphorylates STING's C-terminal pLxIS motif (Ser³⁶⁶ in humans). This creates a docking site for IRF3, enabling its phosphorylation and nuclear translocation [4] [10].

Table 2: STING Activation Parameters

Activation StepStructural ChangeFunctional Consequence
cGAMP Binding180° rotation; lid closure over binding pocketReleases autoinhibition; exposes polymerization interface
OligomerizationSide-by-side polymerization via Gln²⁷³/Ala²⁷⁷Enables COPII-mediated ER-to-Golgi trafficking
PalmitoylationCys⁹¹ modification at GolgiForms signaling clusters; TBK1 recruitment platform
IRF3 RecruitmentPhosphorylated pLxIS motifIRF3 dimerization and type I IFN transcription

Autophagy Modulation via cGAMP-STING-TBK1 Axis: Lysosomal Degradation and Immune Homeostasis

The cGAMP-STING pathway dynamically regulates autophagy to maintain immune homeostasis:

  • STING-induced autophagy: Activated STING recruits LCB to the ER-Golgi intermediate compartment (ERGIC), initiating LC3 lipidation and autophagosome formation. This "primordial function" clears cytosolic DNA/viruses independently of TBK1/IRF3 [8] [3].
  • Lysosomal degradation of pathway components:
  • cGAS: Basally degraded via SQSTM1/p62-mediated autophagy. DNA sensing triggers TRIM14-USP24 to deubiquitinate cGAS, stabilizing it [8].
  • STING: Post-activation, ubiquitinated STING is shuttled to autophagosomes by receptors (e.g., p62, TRIM30α) for lysosomal degradation [8].
  • TBK1: NEDD4-mediated ubiquitination recruits NDP52, targeting TBK1 for autophagic degradation during late infection [8].
  • Disease links: Lysosomal storage disorders (e.g., Niemann-Pick type C) cause STING accumulation due to impaired degradation, driving neuroinflammation [8].

Table 3: Lysosomal Degradation of cGAS-STING Components

ComponentE3 Ligase/RegulatorAutophagy ReceptorBiological Outcome
cGASTRIM14-USP24 (stabilizer)SQSTM1/p62Prevents degradation during infection
STINGTRIM30α, RNF5p62, TRIM29Terminates signaling post-activation
TBK1NEDD4NDP52/CALCOCO2Limits IFN production duration
IRF3TRIM21NDP52Controls late-phase IFN responses

Cross-Talk with Inflammasome Pathways: AIM2/NLRP3 Synergy and Cytokine Priming

cGAMP orchestrates inflammasome activation through dual mechanisms:

  • Priming signal: cGAMP-STING signaling induces type I IFNs, which transcriptionally upregulate NLRP3, AIM2, pro-IL-1β, and pro-IL-18 via STAT1/IRF9 [5] [9].
  • Activation signal: Transfected cGAMP directly activates the AIM2-NLRP3-ASC inflammasome complex:
  • Requires ASC and caspase-1 for IL-1β/IL-18 maturation
  • Species-specificity: In mice, both AIM2 and NLRP3 are essential; in humans, NLRP3 dominates [5] [9].
  • Functional synergy: During murine cytomegalovirus (MCMV) infection, cGAS−/− mice exhibit impaired inflammasome activation and uncontrolled viral replication, uncoupled from IFN effects. cGAMP administration rescues this defect [5] [9].
  • Unique features: cGAMP-induced inflammasomes trigger cytokine release without pyroptosis, suggesting distinct regulatory checkpoints versus canonical activators (e.g., nigericin) [9].

Table 4: cGAMP-Mediated Inflammasome Regulation

Role of cGAMPMechanismKey Dependencies
Priming SignalSTING → IFN-β → STAT1 → NLRP3/AIM2 transcriptionJAK-STAT signaling; de novo synthesis
Direct Activation SignalcGAMP binding promotes AIM2-NLRP3-ASC oligomerizationASC, caspase-1 (species-dependent)
Pathogen DefenseNon-redundant with IFN for MCMV controlcGAS-dependent; amplifies IL-18
Output SpecificityIL-1β/IL-18 secretion without pyroptosisGasdermin D-independent

Properties

Product Name

cGAMP (diammonium)

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane

Molecular Formula

C20H30N12O13P2

Molecular Weight

708.5 g/mol

InChI

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

FBSYGJFUOMICSJ-DQNSRKNCSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N

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